Avarone Exhibits 2.6-Fold Higher Therapeutic Index than Avarol in Murine Leukemia Models
In a direct head-to-head comparison, Avarone demonstrated a significantly higher therapeutic index than its hydroquinone counterpart, avarol, in an in vivo murine leukemia model [1]. This difference quantifies the superior safety margin of Avarone, making it a more favorable candidate for advanced preclinical studies.
| Evidence Dimension | Therapeutic Index |
|---|---|
| Target Compound Data | 11.7 |
| Comparator Or Baseline | Avarol (4.5) |
| Quantified Difference | 2.6-fold higher |
| Conditions | Murine L5178Y lymphoma model in vivo |
Why This Matters
For researchers selecting a compound for in vivo oncology studies, a 2.6-fold higher therapeutic index directly translates to a larger window between efficacy and toxicity, reducing animal loss and improving experimental outcomes.
- [1] Müller WEG, Maidhof A, Zahn RK, Schröder HC, Gasic MJ, Heidemann D, et al. Potent antileukemic activity of the novel cytostatic agent avarone and its analogues in vitro and in vivo. Cancer Res. 1985;45(10):4822-4826. View Source
